Cas no 2549001-96-7 (N-tert-butylpyrrolidine-3-carboxamide hydrochloride)

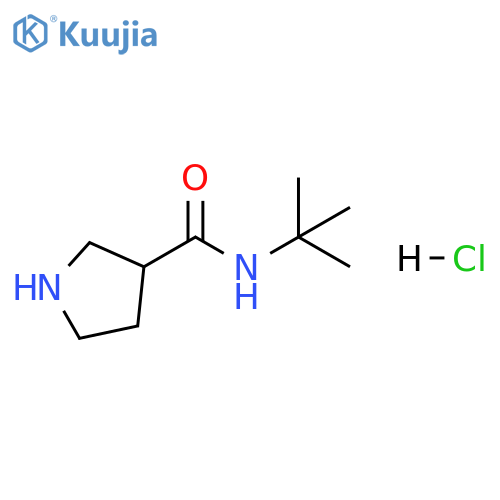

2549001-96-7 structure

商品名:N-tert-butylpyrrolidine-3-carboxamide hydrochloride

CAS番号:2549001-96-7

MF:C9H19ClN2O

メガワット:206.712961435318

CID:5359812

N-tert-butylpyrrolidine-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxamide, N-(1,1-dimethylethyl)-, hydrochloride (1:1)

- N-tert-butylpyrrolidine-3-carboxamide hydrochloride

-

- インチ: 1S/C9H18N2O.ClH/c1-9(2,3)11-8(12)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H

- InChIKey: LJVHSJHONBLYLK-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C(NC(C)(C)C)=O)C1.[H]Cl

N-tert-butylpyrrolidine-3-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2197-4583-75mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2197-4583-10μmol |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 10μl |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2197-4583-20mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2197-4583-1mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2197-4583-4mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 4mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2197-4583-40mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 40mg |

$210.0 | 2023-05-16 | |

| Life Chemicals | F2197-4583-50mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 50mg |

$240.0 | 2023-05-16 | |

| Life Chemicals | F2197-4583-2mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 2mg |

$88.5 | 2023-05-16 | |

| Life Chemicals | F2197-4583-5mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 5mg |

$103.5 | 2023-05-16 | |

| Life Chemicals | F2197-4583-30mg |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride |

2549001-96-7 | 90%+ | 30mg |

$178.5 | 2023-05-16 |

N-tert-butylpyrrolidine-3-carboxamide hydrochloride 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

2549001-96-7 (N-tert-butylpyrrolidine-3-carboxamide hydrochloride) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 13769-43-2(potassium metavanadate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量